

A Comparative Analysis of the Physiological Activities of Bromal and Chloral Hydrates

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Compound of Interest

Compound Name: *Bromal hydrate*

Cat. No.: *B3053073*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological activities of **bromal hydrate** and chloral hydrate, two halogenated sedative-hypnotic agents. While both compounds have historical significance in pharmacology, their distinct physiological profiles, efficacies, and toxicities warrant a detailed comparative examination. This document summarizes available experimental data, outlines relevant experimental methodologies, and visualizes key mechanistic pathways to support further research and drug development endeavors.

Comparative Data Summary

The following tables provide a structured overview of the physicochemical properties, toxicity, and sedative-hypnotic effects of bromal and chloral hydrates based on available data. Direct comparative studies are limited, and some data for **bromal hydrate** are extrapolated from older literature or inferred from its metabolites.

Table 1: Physicochemical Properties

Property	Bromal Hydrate	Chloral Hydrate
Chemical Formula	$C_2H_3Br_3O_2$	$C_2H_3Cl_3O_2$
Molar Mass	298.76 g/mol	165.40 g/mol
Appearance	White crystalline solid	Colorless crystals
Solubility in Water	Soluble	Highly soluble
Melting Point	53.5 °C	57 °C
Boiling Point	Decomposes	98 °C (decomposes)

Table 2: Acute Toxicity Data (Oral Administration)

Species	Bromal (precursor)	Bromal Hydrate	Chloral Hydrate
	LD ₅₀	LD ₅₀	LD ₅₀
Mouse	25 mg/kg	Data not available	1100-1442 mg/kg[1]
Rat	100 mg/kg[2]	Data not available	~479 mg/kg[1]

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. The significantly lower LD₅₀ of bromal suggests that **bromal hydrate** is likely more toxic than chloral hydrate.

Table 3: Sedative and Hypnotic Effects

Parameter	Bromal Hydrate	Chloral Hydrate
Primary Active Metabolite	Tribromoethanol (presumed), Bromoform[3][4]	Trichloroethanol[5]
Mechanism of Action	Positive allosteric modulation of GABA-A receptors (presumed via tribromoethanol)[4]	Positive allosteric modulation of GABA-A receptors via trichloroethanol[6]
Sedative/Hypnotic Potency	Considered more physiologically active than chloral hydrate[3]	Standard sedative and hypnotic agent[7]
Effective Dose (ED ₅₀)	Data not available	Sedative doses in mice: ~300- 400 mg/kg (i.p.)[8]
Cardiac Effects	Stronger direct effect on heart muscles compared to chloral hydrate[3]	Can induce cardiac arrhythmias, particularly at high doses[4][9]

Experimental Protocols

Detailed experimental protocols for a direct comparative study of bromal and chloral hydrates are not readily available in modern literature. However, the following standard methodologies are employed to assess the physiological activities of sedative-hypnotic drugs and would be applicable for a comparative study.

Determination of Sedative-Hypnotic Potency (Loss of Righting Reflex)

This experiment determines the dose of a substance required to induce a loss of the righting reflex, a common indicator of hypnotic effect in rodents.

Materials:

- **Bromal hydrate** and chloral hydrate solutions of varying concentrations.
- Vehicle (e.g., saline or distilled water).

- Syringes for intraperitoneal (i.p.) or oral administration.
- Male or female mice (e.g., Swiss-Webster or C57BL/6) or rats (e.g., Sprague-Dawley).
- Observation chambers.

Procedure:

- Animals are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate.
- Animals are fasted for a short period (e.g., 2-4 hours) before the experiment to ensure consistent absorption.
- Randomly assign animals to different dose groups for each compound, including a vehicle control group.
- Administer the assigned dose of **bromal hydrate**, chloral hydrate, or vehicle via the chosen route (i.p. or oral gavage).
- Immediately after administration, place each animal in an individual observation chamber.
- Assess the righting reflex at regular intervals (e.g., every 5 minutes). This is done by gently placing the animal on its back. The inability to right itself within a set time (e.g., 30 seconds) is considered a loss of the righting reflex.
- Record the onset and duration of the loss of the righting reflex for each animal.
- The data are used to calculate the ED₅₀ (the dose at which 50% of the animals exhibit the effect) for each compound using probit analysis.

Assessment of Acute Oral Toxicity (LD₅₀ Determination)

This protocol is a standard method for determining the median lethal dose of a substance.

Materials:

- **Bromal hydrate** and chloral hydrate solutions of varying concentrations.

- Vehicle.
- Oral gavage needles.
- Rodents (mice or rats).
- Cages with appropriate bedding, food, and water.

Procedure:

- Acclimate animals as described in the previous protocol.
- Assign animals to several dose groups for each compound, with doses selected to span the expected lethal range. A control group receives the vehicle only.
- Administer a single oral dose of the test substance to each animal.
- Observe the animals continuously for the first few hours post-administration and then periodically (e.g., daily) for up to 14 days.
- Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
- Record the number of mortalities in each dose group.
- At the end of the observation period, euthanize surviving animals and perform a gross necropsy.
- The LD₅₀ is calculated from the mortality data using statistical methods such as the moving average method or probit analysis.

In Vitro Assessment of GABA-A Receptor Modulation

This experiment uses electrophysiological techniques to measure the effect of the compounds on GABA-A receptor function.

Materials:

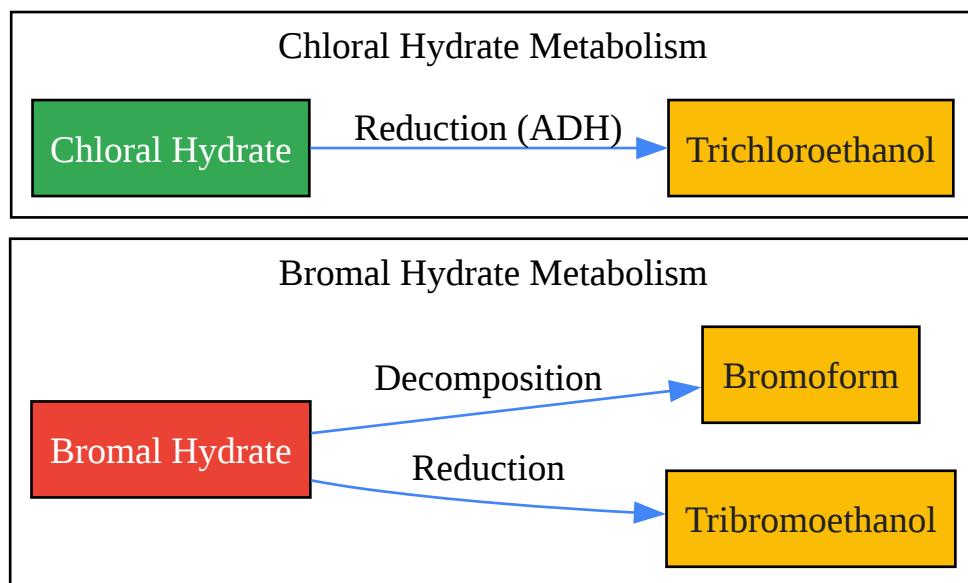
- Oocytes (e.g., from *Xenopus laevis*) or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.
- **Bromal hydrate**, chloral hydrate, and their primary metabolites (tribromoethanol, trichloroethanol).
- GABA solutions.
- Two-electrode voltage-clamp or patch-clamp setup.
- Recording electrodes and amplifiers.
- Perfusion system.

Procedure:

- Prepare the oocytes or cultured cells expressing the desired GABA-A receptor subunits.
- For voltage-clamp experiments on oocytes, impale the oocyte with two microelectrodes (voltage and current).
- Clamp the membrane potential at a holding potential (e.g., -60 mV).
- Perfuse the cell with a control solution and then apply a known concentration of GABA to elicit a baseline current response.
- Wash out the GABA and then co-apply GABA with different concentrations of the test compound (**bromal hydrate**, chloral hydrate, or their metabolites).
- Measure the potentiation or inhibition of the GABA-induced current by the test compound.
- Construct concentration-response curves to determine the EC₅₀ (concentration for 50% of the maximal effect) for the modulatory effect of each compound.

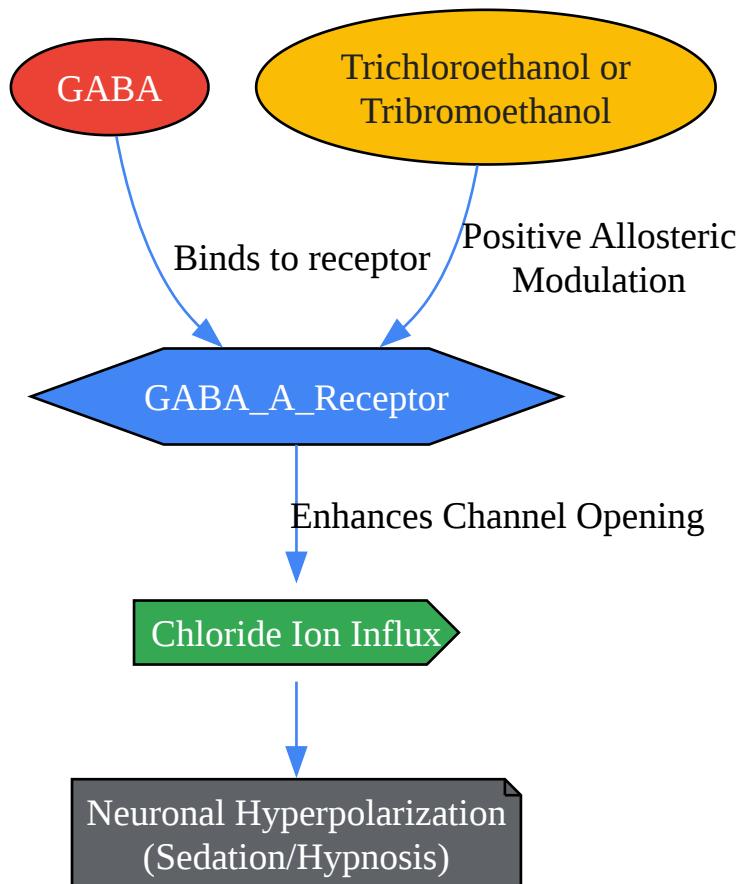
Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the physiological activity of bromal and chloral hydrates.



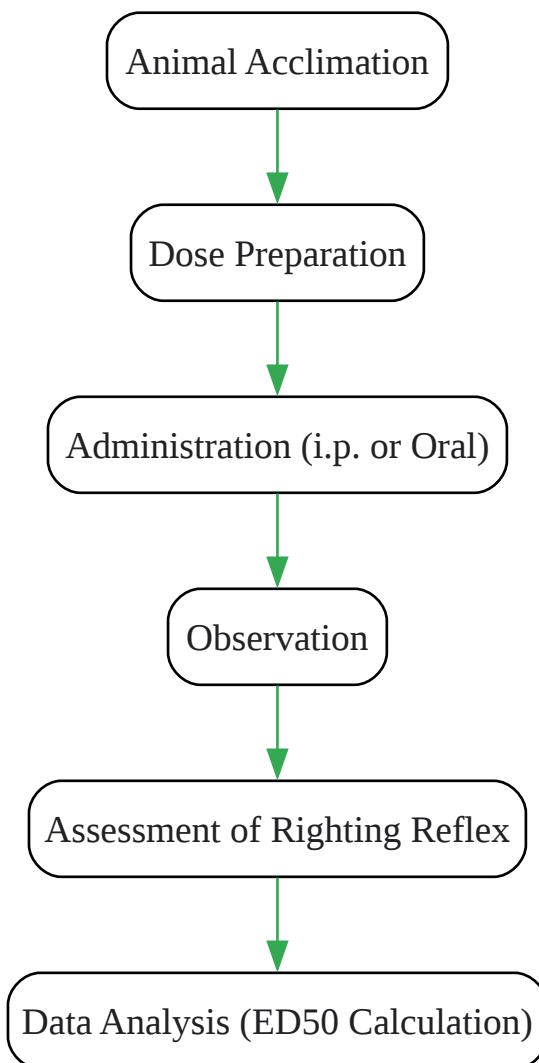
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Caption: Metabolic pathways of bromal and chloral hydrates.



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Caption: Mechanism of action at the GABA-A receptor.

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Caption: Workflow for assessing sedative-hypnotic potency.

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